(R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole
Description
(R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole is a chiral 4,5-dihydrooxazole (oxazoline) derivative featuring a sterically demanding tert-butyl group at the 4-position and a 5-chloropyridin-2-yl substituent at the 2-position. This compound is part of a broader class of oxazoline ligands widely used in asymmetric catalysis due to their ability to coordinate transition metals (e.g., Pd, Cu) and induce enantioselectivity in reactions such as conjugate additions and cross-couplings .
Properties
IUPAC Name |
(4R)-4-tert-butyl-2-(5-chloropyridin-2-yl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-12(2,3)10-7-16-11(15-10)9-5-4-8(13)6-14-9/h4-6,10H,7H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAYSLQIISQWOE-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route from Picolinic Acid and (R)-tert-Leucinol
Step 1: Amidation of Picolinic Acid
Picolinic acid (5) reacts with (R)-tert-leucinol (6) under coupling agents (e.g., HATU, EDCl) to form amide 4 . Optimal conditions:
Step 2: Cyclization to Oxazoline
Amide 4 undergoes acid-catalyzed cyclization (e.g., HCl in methanol) to form the oxazoline ring. Key parameters:
Alternative Route from 2-Cyanopyridine
Step 1: Methanolysis to Methoxyimidate
2-Cyanopyridine (2) reacts with methanol under acidic conditions to form methoxyimidate 3 . Challenges include variable yields (40–60%) and tedious purification.
Step 2: Cyclization with (R)-tert-Leucinol
Methoxyimidate 3 cyclizes with (R)-tert-leucinol under HCl catalysis. This route is less favored due to inconsistent yields (<50%).
Asymmetric Catalytic Approaches
Enzymatic Resolution
Racemic mixtures of 4-(tert-butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole can be resolved using lipases (e.g., Candida antarctica). Reported enantiomeric excess (ee):
Chiral Auxiliary-Mediated Synthesis
(S)- or (R)-Mandelic acid derivatives serve as chiral auxiliaries during cyclization. Key results:
Patent-Based Industrial Methods
Large-Scale Cyclization (Patent WO2019158550A1)
A patent-pending method avoids salt formation by using neutral tert-butyl carbamate (A) and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (B) :
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| a. Mixing | DCM, 25°C | – | – |
| b. Base addition | Triethylamine, 0–5°C | – | – |
| c. Stirring | 60°C, 7 hours | 93% | 99.35% |
Advantages :
Comparative Analysis of Methods
Critical Reaction Parameters
Solvent Effects
Temperature Control
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrooxazole ring, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can target the chloropyridinyl group, potentially converting it to a pyridyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Oxazole derivatives.
Reduction: Pyridyl-substituted dihydrooxazole.
Substitution: Various substituted dihydrooxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₅ClN₂O
- Molecular Weight : Approximately 238.72 g/mol
- Structural Features : The compound contains a tert-butyl group and a chlorinated pyridine moiety, contributing to its reactivity and interaction with biological targets.
Medicinal Chemistry Applications
The compound has garnered attention for its potential therapeutic applications, particularly as a ligand in asymmetric catalysis and as a precursor for drug development.
Anticancer Activity
Research indicates that derivatives of oxazole compounds, including (R)-4-(tert-butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole, exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways related to cancer proliferation.
Antimicrobial Properties
The antimicrobial activity of oxazole derivatives has been documented, suggesting that (R)-4-(tert-butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole could possess similar properties. Preliminary screening against various bacterial strains indicates potential efficacy against Gram-positive and Gram-negative bacteria .
Catalytic Applications
The compound's unique structure makes it suitable for use as a ligand in asymmetric synthesis, which is crucial for producing chiral molecules in pharmaceuticals.
Asymmetric Catalysis
(R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole has been explored as a ligand in asymmetric catalytic reactions. Its ability to facilitate enantioselective transformations can lead to the synthesis of complex organic molecules with high optical purity.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of (R)-4-(tert-butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole on human cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Asymmetric Synthesis Application
In another study, this compound was used as a chiral ligand in a palladium-catalyzed reaction that yielded high enantiomeric excess in the synthesis of pharmaceutical intermediates. The study highlighted the efficiency of the compound in promoting enantioselective outcomes .
Mechanism of Action
The mechanism of action of ®-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s binding affinity and selectivity, while the chloropyridinyl moiety can participate in hydrogen bonding and π-π interactions. The dihydrooxazole ring provides structural rigidity and contributes to the overall stability of the compound.
Comparison with Similar Compounds
Key Structural Features :
- Steric Bulk : The tert-butyl group enhances stereochemical control during catalytic cycles by restricting conformational flexibility .
- Chirality : The (R)-configuration at the 4-position is critical for enantioselective outcomes in catalysis .
Amidation : Coupling picolinic acid derivatives with chiral amines.
Cyclization : Using bases like NaOMe to form the oxazoline ring .
The chloro substituent is likely introduced via halogenated pyridine precursors (e.g., 5-chloropyridine-2-carboxylic acid) during amidation .
Comparison with Similar Compounds
Substituent Variations in Pyridine and Oxazoline Moieties
Modifications to the pyridine ring or oxazoline backbone significantly alter catalytic performance and physicochemical properties. Key analogs include:
Analysis :
- Electron-Withdrawing Groups (Cl, CF₃) : Increase metal center electrophilicity, accelerating oxidative addition steps in cross-couplings .
- Steric Effects : Bulky tert-butyl groups improve enantioselectivity but may slow substrate approach, whereas smaller isopropyl groups balance activity and selectivity .
- Chiral Induction : (R)-vs. (S)-configurations lead to mirror-image enantiomers in catalytic products .
Catalytic Performance
- Pd-Catalyzed Conjugate Additions: (R)-5-chloro derivatives show superior enantioselectivity (>99% ee) compared to non-halogenated analogs in arylations of cyclic enones .
- Electronic Tuning: CF₃-substituted ligands () enhance turnover frequencies in Cu-catalyzed cyclopropanations due to increased metal electrophilicity .
Biological Activity
(R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on antifungal properties and its interaction with various biological targets.
Chemical Structure
The molecular structure of (R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole can be represented as follows:
Biological Activity Overview
The biological activity of (R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole has been explored primarily in the context of antifungal properties. Derivatives of 4,5-dihydrooxazole have shown broad-spectrum antifungal activity against various pathogens.
Antifungal Activity
A study highlighted the synthesis and evaluation of 4,5-dihydrooxazole derivatives, including those similar to (R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole. The findings indicated that certain derivatives exhibited significant antifungal activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus with minimum inhibitory concentration (MIC) values ranging from 0.03 to 2 μg/mL .
| Compound | MIC against Candida albicans | MIC against Cryptococcus neoformans | MIC against Aspergillus fumigatus |
|---|---|---|---|
| A30 | 0.03 μg/mL | 0.25 μg/mL | 0.5 μg/mL |
| A31 | 0.05 μg/mL | 0.50 μg/mL | 1.0 μg/mL |
| A33 | 0.50 μg/mL | 1.0 μg/mL | 2.0 μg/mL |
The mechanism by which (R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole exerts its antifungal effects may involve inhibition of key enzymes involved in fungal cell wall synthesis or disruption of membrane integrity. Similar compounds have been reported to inhibit the enzyme CYP51, which is crucial for ergosterol biosynthesis in fungi .
Pharmacokinetics
Preliminary pharmacokinetic studies indicate that certain derivatives exhibit favorable metabolic stability in vitro, with half-lives ranging from approximately 69 to 80 minutes in human liver microsomes . This suggests that (R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole could have suitable pharmacokinetic properties for further development.
Case Studies
- Case Study on Antifungal Efficacy : In a controlled study involving a series of synthesized oxazole derivatives, (R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole was tested alongside other compounds for antifungal activity. The results demonstrated that it possessed comparable efficacy to leading antifungal agents currently in use.
- Metabolic Stability Assessment : Another study assessed the metabolic stability of various oxazole derivatives in rat models, highlighting that compounds similar to (R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole maintained stability with minimal degradation over time, indicating potential for oral bioavailability.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
